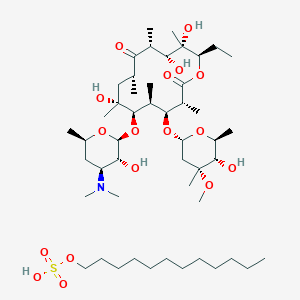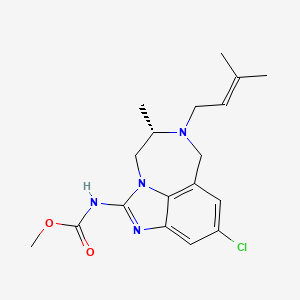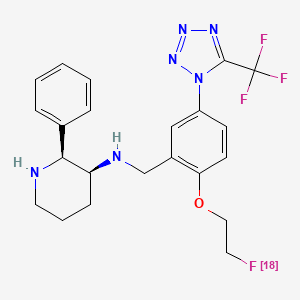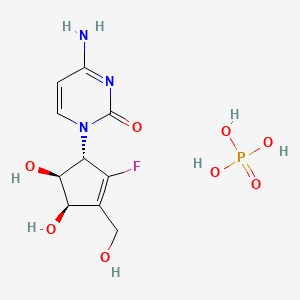
Roducitabine phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Roducitabine phosphate is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a cyclopentene ring, followed by the introduction of fluorine and hydroxyl groups. The key steps include:
- Formation of the cyclopentene ring.
- Introduction of the fluorine atom.
- Addition of hydroxyl groups.
- Coupling with cytosine to form the final nucleoside analog .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and pH.
- Purification steps to remove impurities and by-products.
- Quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Roducitabine phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
Roducitabine phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Investigated for its role in inhibiting DNA and RNA synthesis in cancer cells.
Industry: Used in the development of new anticancer drugs and therapeutic agents.
Mécanisme D'action
Roducitabine phosphate exerts its effects by being incorporated into the DNA or RNA of cancer cells. This incorporation inhibits both DNA and RNA synthesis, leading to the induction of apoptotic cell death. The molecular targets and pathways involved include:
DNA synthesis inhibition: Prevents the replication of cancer cells.
RNA synthesis inhibition: Disrupts the transcription process.
Apoptosis induction: Activates pathways leading to programmed cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Roducitabine phosphate include:
Gemcitabine: Another nucleoside analog used in cancer treatment.
Cytarabine: A cytidine analog used in the treatment of leukemia.
Fludarabine: A purine analog used in the treatment of hematological malignancies.
Uniqueness
This compound is unique due to its ability to overcome resistance to gemcitabine, making it a valuable option for treating gemcitabine-resistant tumors. Additionally, its dual inhibition of DNA and RNA synthesis provides a broader mechanism of action compared to other nucleoside analogs .
Propriétés
Numéro CAS |
2055311-35-6 |
|---|---|
Formule moléculaire |
C10H15FN3O8P |
Poids moléculaire |
355.21 g/mol |
Nom IUPAC |
4-amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one;phosphoric acid |
InChI |
InChI=1S/C10H12FN3O4.H3O4P/c11-6-4(3-15)8(16)9(17)7(6)14-2-1-5(12)13-10(14)18;1-5(2,3)4/h1-2,7-9,15-17H,3H2,(H2,12,13,18);(H3,1,2,3,4)/t7-,8-,9+;/m1./s1 |
Clé InChI |
LWGDFVPZVTXIJI-ZXKHYXLDSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H](C(=C2F)CO)O)O.OP(=O)(O)O |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(=C2F)CO)O)O.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


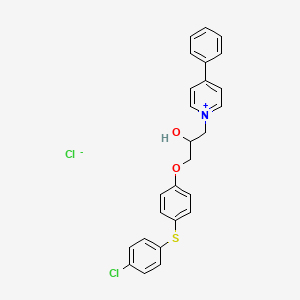

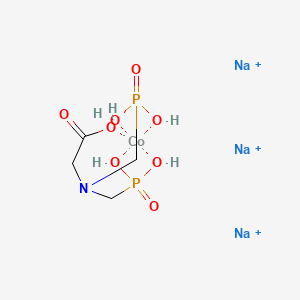
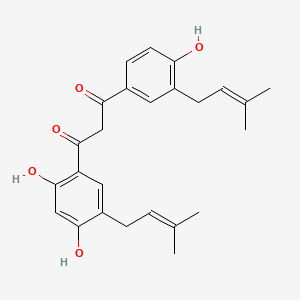
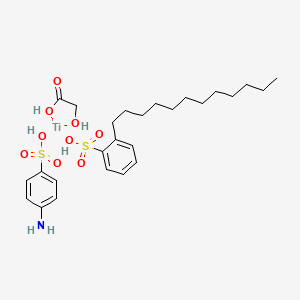
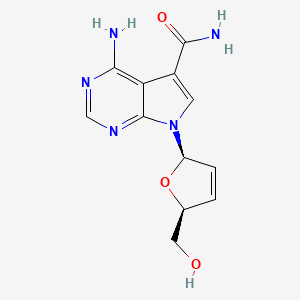

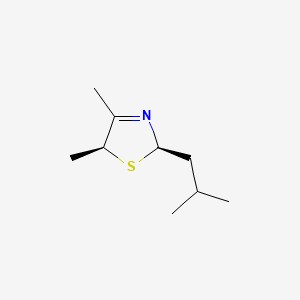
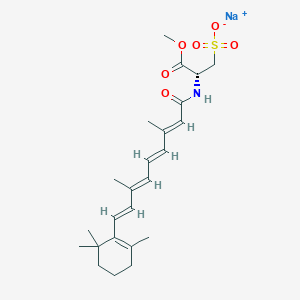
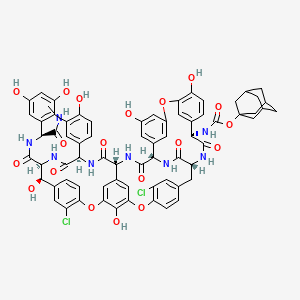
![5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12783948.png)
